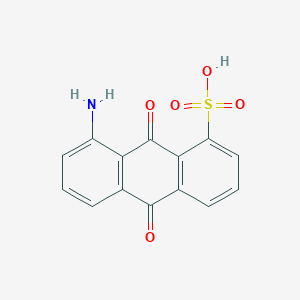
8-Amino-9,10-dihydro-9,10-dioxoanthracenesulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Amino-9,10-dihydro-9,10-dioxoanthracenesulphonic acid is a chemical compound known for its unique structure and properties. It is an anthracene derivative with amino and sulfonic acid functional groups, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-9,10-dihydro-9,10-dioxoanthracenesulphonic acid typically involves the nitration of anthracene followed by reduction and sulfonation. The reaction conditions often include the use of concentrated sulfuric acid and nitric acid for nitration, followed by reduction using hydrogen gas in the presence of a palladium catalyst. The final sulfonation step is carried out using fuming sulfuric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
8-Amino-9,10-dihydro-9,10-dioxoanthracenesulphonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The amino and sulfonic acid groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under various conditions.
Major Products
The major products formed from these reactions include various substituted anthracenes, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
8-Amino-9,10-dihydro-9,10-dioxoanthracenesulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe.
Medicine: Investigated for its potential use in drug development, particularly in cancer research.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 8-Amino-9,10-dihydro-9,10-dioxoanthracenesulphonic acid involves its interaction with specific molecular targets and pathways. The amino and sulfonic acid groups allow it to bind to enzymes and receptors, modulating their activity. This binding can lead to changes in cellular processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
9,10-Anthraquinone: Lacks the amino and sulfonic acid groups, making it less versatile in certain reactions.
1-Amino-9,10-anthraquinone: Similar but lacks the sulfonic acid group.
2-Sulfo-9,10-anthraquinone: Similar but lacks the amino group.
Uniqueness
8-Amino-9,10-dihydro-9,10-dioxoanthracenesulphonic acid is unique due to the presence of both amino and sulfonic acid groups, which provide it with a wide range of reactivity and applications. This dual functionality makes it more versatile compared to its analogs .
Properties
CAS No. |
21552-84-1 |
|---|---|
Molecular Formula |
C14H9NO5S |
Molecular Weight |
303.29 g/mol |
IUPAC Name |
8-amino-9,10-dioxoanthracene-1-sulfonic acid |
InChI |
InChI=1S/C14H9NO5S/c15-9-5-1-3-7-11(9)14(17)12-8(13(7)16)4-2-6-10(12)21(18,19)20/h1-6H,15H2,(H,18,19,20) |
InChI Key |
UEZJOQCWOFDUOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C=CC=C3S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















